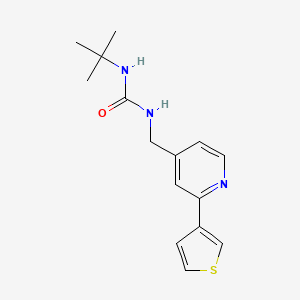

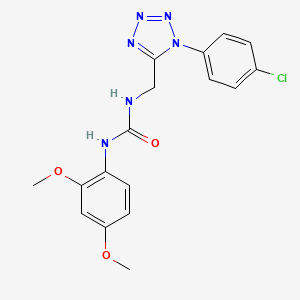

4-(N,N-diethylsulfamoyl)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

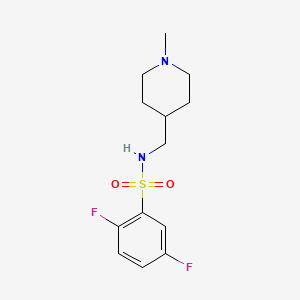

4-(N,N-diethylsulfamoyl)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C31H34N6O5S2 and its molecular weight is 634.77. The purity is usually 95%.

BenchChem offers high-quality 4-(N,N-diethylsulfamoyl)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diethylsulfamoyl)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antifungal Activity : A study synthesized a series of triazolylindole derivatives, closely related to the compound , to evaluate their antifungal activity (Singh & Vedi, 2014).

Synthesis Techniques : Research focused on the preparation of compounds with similar structures, highlighting methodologies for synthesizing these complex molecules (Coppo & Fawzi, 1997).

Cancer Cell Research : A study investigated 1,2,4-triazole derivatives for their effects on cancer cell migration and growth, particularly in melanoma, breast, and pancreatic cancer spheroids (Šermukšnytė et al., 2022).

Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, structurally related to the compound, were synthesized and evaluated for their nematocidal activities (Liu et al., 2022).

Structure Determination : A study reported on the synthesis and structural determination of a compound similar to the one , focusing on its NMR spectroscopy and X-ray diffraction analysis (Kariuki et al., 2022).

Microwave-Promoted Synthesis and Biological Activity : This research explored the microwave-assisted synthesis of 1,2,4-triazole derivatives and evaluated their antimicrobial, anti-lipase, and antiurease activities (Özil et al., 2015).

Photophysical Properties Study : The study of novel fluorescent triazole derivatives, which involved spectroscopic analysis and quantum yields measurements, contributes to the understanding of the compound's potential applications in fluorescence studies (Padalkar et al., 2015).

Mecanismo De Acción

Target of Action

GNF-Pf-4903, also known as 4-(diethylsulfamoyl)-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]benzamide, primarily targets the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) . This protein is localized to the parasite mitochondrion .

Mode of Action

The interaction of GNF-Pf-4903 with its target, pfmfr3, results in decreased sensitivity to the compound as well as other compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-4903 may exert its effects by influencing mitochondrial functions.

Biochemical Pathways

It is known that the compound interacts with the pfmfr3 protein, which plays roles in mitochondrial transport . This suggests that GNF-Pf-4903 may influence pathways related to energy production and metabolism within the cell.

Pharmacokinetics

The compound’s interaction with the pfmfr3 protein suggests it is able to penetrate the cell and reach the mitochondrion

Result of Action

The molecular and cellular effects of GNF-Pf-4903’s action are related to its interaction with the pfmfr3 protein. This interaction leads to decreased sensitivity to the compound and other compounds with a mitochondrial mechanism of action . This suggests that GNF-Pf-4903 may have a role in modulating drug resistance.

Action Environment

It is known that the compound’s effectiveness can be influenced by genetic factors, such as mutations in the pfmfr3 gene

Propiedades

IUPAC Name |

4-(diethylsulfamoyl)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N6O5S2/c1-4-35(5-2)44(40,41)24-16-14-23(15-17-24)30(39)32-20-28-33-34-31(37(28)26-12-8-9-13-27(26)42-3)43-21-29(38)36-19-18-22-10-6-7-11-25(22)36/h6-17H,4-5,18-21H2,1-3H3,(H,32,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOFTXLMMQRLLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N6O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,N-diethylsulfamoyl)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid](/img/structure/B2585399.png)

![Ethyl 3,4-dimethyl-5-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoyl)thiophene-2-carboxylate](/img/structure/B2585403.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2585404.png)

![N-(4-acetylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2585405.png)

![Ethyl 4-[(piperidylsulfonyl)amino]benzoate](/img/structure/B2585406.png)

![4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2585408.png)